molecular formula C18H14Br3N3OS B12051871 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 476484-02-3

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B12051871
CAS No.: 476484-02-3
M. Wt: 560.1 g/mol
InChI Key: CYIMOKSMUQNMRX-UHFFFAOYSA-N
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Description

3-Amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative characterized by a tribrominated phenyl substituent at the carboxamide position. Its molecular formula is C₁₈H₁₄Br₃N₃OS, with a molecular weight of 557.84 g/mol.

Properties

CAS No.

476484-02-3

Molecular Formula

C18H14Br3N3OS

Molecular Weight

560.1 g/mol

IUPAC Name

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C18H14Br3N3OS/c19-9-6-11(20)15(12(21)7-9)24-17(25)16-14(22)10-5-8-3-1-2-4-13(8)23-18(10)26-16/h5-7H,1-4,22H2,(H,24,25)

InChI Key

CYIMOKSMUQNMRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4Br)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

    Thieno Ring Formation: The thieno ring is formed via a cyclization reaction, often using sulfur-containing reagents.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine atoms and the quinoline core contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name Substituent Position Substituent Group Key Functional Differences
Target Compound N-Phenyl 2,4,6-Tribromo High lipophilicity; potential steric hindrance due to three bromine atoms
Compound 1 () N-Phenyl 3-Chloro-2-methyl Enhanced cytotoxicity in ovarian (SK-OV-3, OVCAR-3) and breast cancer cells (MDA-MB-231) compared to naphthyl analogs
KuSaSch105 () N-Phenyl 4-Chloro Antiplasmodial activity; synthesized via KOH-mediated cyclization in DMF
Compound 7 () N-Phenyl 3-Chloro PLC-γ inhibition; IC₅₀ values in low nanomolar range against breast cancer cells (MDA-MB-231)
VGTI-A3 () N-Thiazolyl 4-Phenyl Antiviral activity against DENV/WNV; low solubility led to analog development (e.g., VGTI-A3-03)

Key Findings:

Substituent Impact :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius increases lipophilicity and may enhance target binding but reduce solubility (e.g., VGTI-A3’s low solubility led to analog optimization ).
  • Positional Effects: 3-Chloro substituents (Compound 1, Compound 7) correlate with anticancer activity, whereas 4-chloro (KuSaSch105) is associated with antiplasmodial effects .

Mechanistic Diversity: Anticancer: Compound 1 and Compound 7 act via distinct pathways—GSL modulation vs. PLC-γ inhibition—highlighting scaffold versatility . Antiviral: Thienoquinolines like VGTI-A3 demonstrate scaffold adaptability for non-oncological applications .

Unmet Challenges: The target compound’s tribromophenyl group may exacerbate solubility issues, a common limitation in halogenated analogs . No in vivo data exist for the target compound, unlike Compound 1, which has been tested in animal models .

Biological Activity

The compound 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be described as follows:

  • Molecular Formula : C₁₃H₉Br₃N₂OS
  • Molecular Weight : 407.0 g/mol
  • IUPAC Name : 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of the thienoquinoline moiety is believed to enhance its interaction with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : Potential inhibition of kinases or phosphatases involved in cancer cell proliferation.
  • Antioxidant Activity : Similar compounds have shown promise in reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Investigations into related compounds suggest neuroprotective properties that may be relevant for neurodegenerative diseases.

Anticancer Activity

A study conducted on derivatives similar to this compound demonstrated significant anticancer activity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15.0Apoptosis induction
MCF-7 (breast)10.5Caspase activation
A549 (lung)12.0Cell cycle arrest

Neuroprotective Effects

In a neurobiological context, compounds with similar structures have been shown to promote neuronal differentiation and protect against neurotoxic agents.

Study FocusResult
PC12 Cell DifferentiationIncreased neurite outgrowth
Neurotoxicity Model (in vitro)Reduced cell death

Case Studies

  • Case Study on Antioxidant Properties
    A study examined the effects of thienoquinoline derivatives on oxidative stress in Clarias gariepinus (African catfish). The results indicated that these compounds significantly reduced erythrocyte malformations induced by toxicants.
    • Findings : The treated group showed a reduction in swollen and sickle-shaped cells compared to controls.
  • Case Study on Enzyme Inhibition
    Research focused on the inhibition of specific kinases by thienoquinoline derivatives revealed that these compounds could effectively inhibit proliferation in breast cancer cells through targeted kinase inhibition.

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